molecular formula C11H7O2- B1232437 1-Naphthoate

1-Naphthoate

Cat. No. B1232437
M. Wt: 171.17 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022523

Procedure details

As shown above in Scheme 7, the remaining tetralone was then converted to the methyl ester (9). Using a procedure from Gregory, G. B. and Johnson, A. L, JOC, 1990, 55, 1479, the tetralone methyl ester (9) was converted, first, to the cyanohydrin by treatment with trimethylsilylcyanide and zinc iodide and then, via the in situ dehydration with phosphorous oxychloride in pyridine, to the methyl 8-cyano-5,6-dihydro-2-naphthoate (11). This naphthoate was divided into two portions and some was subjected to hydrogenolysis, N-BOC-protection and saponification to give N-(BOC)-8-aminomethyl-5,6,7,8-tetrahydro-2-naphthoic acid (12) as an intermediate for incorporation into the cyclic peptide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetralone methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 8-cyano-5,6-dihydro-2-naphthoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(=O)[C:10]2[C:5](=[CH:6]C=CC=2)[CH2:4]CC1.C[Si](C#N)(C)C.P(Cl)(Cl)(Cl)=O.[C:23]([C:25]1[C:34]2[CH:33]=[C:32]([C:35]([O:37]C)=[O:36])[CH:31]=[CH:30][C:29]=2[CH2:28][CH2:27][CH:26]=1)#[N:24].C1([C:49]([O-:51])=[O:50])C2C(=CC=CC=2)C=CC=1>N1C=CC=CC=1.[I-].[Zn+2].[I-]>[C:49]([NH:24][CH2:23][CH:25]1[C:34]2[CH:33]=[C:32]([C:35]([OH:37])=[O:36])[CH:31]=[CH:30][C:29]=2[CH2:28][CH2:27][CH2:26]1)([O:51][C:5]([CH3:4])([CH3:6])[CH3:10])=[O:50] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Four
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetralone methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Nine
Name
methyl 8-cyano-5,6-dihydro-2-naphthoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CCCC=2C=CC(=CC12)C(=O)OC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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